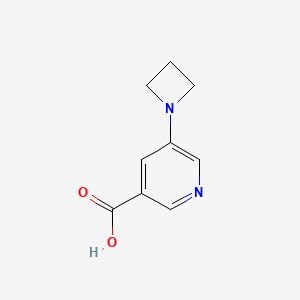

5-(Azetidin-1-yl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMFEWZROQBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060032-47-3 | |

| Record name | 5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Azetidine Ring Formation

The azetidine ring is typically synthesized via cyclization reactions starting from appropriate haloalkyl amines or amino alcohols. One documented approach involves intramolecular nucleophilic substitution where a haloalkyl intermediate undergoes ring closure under basic conditions, forming the azetidine ring. This step is crucial as the azetidine ring's strain and reactivity influence subsequent coupling steps.

Coupling of Azetidine to Pyridine-3-carboxylic Acid

The attachment of the azetidine moiety to the pyridine ring is commonly achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, depending on the substituents present on the pyridine ring.

Nucleophilic Substitution: The 5-position of pyridine-3-carboxylic acid can be functionalized with a suitable leaving group (e.g., halogen), which is then displaced by the azetidine nitrogen under basic conditions to form the C-N bond.

Cross-Coupling Reactions: Palladium-catalyzed amination reactions enable the direct coupling of azetidine derivatives with halogenated pyridine-3-carboxylic acid derivatives, often under mild conditions to preserve the integrity of the carboxylic acid group.

Representative Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of azetidine ring via cyclization | Haloalkyl amine precursor, base (e.g., NaH, K2CO3), solvent (e.g., DMF), heat | Formation of strained 4-membered ring |

| 2 | Halogenation of pyridine-3-carboxylic acid at 5-position | NBS or other halogenating agents | Introduces leaving group for substitution |

| 3 | Nucleophilic substitution or Pd-catalyzed coupling | Azetidine, Pd catalyst (e.g., Pd2(dba)3), ligand, base, solvent (e.g., toluene, dioxane) | Formation of C-N bond linking azetidine to pyridine |

| 4 | Purification | Chromatography or recrystallization | Ensures high purity and yield |

Reaction Conditions and Optimization

| Reaction Type | Common Reagents | Typical Conditions | Outcome/Notes |

|---|---|---|---|

| Azetidine ring formation | Haloalkyl amines, base (NaH, K2CO3) | 80-120°C, inert atmosphere | Efficient ring closure; control of side reactions critical |

| Halogenation of pyridine | N-Bromosuccinimide (NBS), light or heat | Room temp to 60°C | Selective halogenation at 5-position |

| Pd-catalyzed coupling | Pd2(dba)3, phosphine ligands, base (NaOtBu) | 80-110°C, inert atmosphere | High yields of C-N bond formation |

| Purification | Silica gel chromatography, recrystallization | Ambient to mild heating | Removal of impurities, isolation of pure product |

Research Findings and Analytical Data

- The azetidine ring's inherent ring strain enhances the nucleophilicity of the nitrogen, facilitating coupling reactions.

- Substituent effects on the pyridine ring influence the regioselectivity and efficiency of halogenation and subsequent coupling.

- The carboxylic acid group at the 3-position remains intact throughout the synthesis, allowing for further functionalization if needed.

- Pd-catalyzed amination provides better yields and milder conditions compared to direct nucleophilic substitution, reducing by-products and degradation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Halogenated pyridine + azetidine, base | Simple reagents, straightforward | Requires activated halogen, harsher conditions | Moderate (50-70%) |

| Pd-Catalyzed Cross-Coupling | Halogenated pyridine + azetidine, Pd catalyst | Mild conditions, high selectivity | Requires expensive catalysts, ligand optimization | High (75-90%) |

| Azetidine Ring Cyclization + Coupling | Cyclization of haloalkyl amine, then coupling | Modular approach, control over ring formation | Multi-step, sensitive intermediates | Moderate to high (60-85%) |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Key findings include:

-

Mechanistic Insight : The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines . Steric hindrance from the azetidine ring slightly reduces reaction rates compared to unsubstituted nicotinic acid derivatives .

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in ring-opening and functionalization reactions:

-

Key Observation : Ring strain in azetidine (∼24 kcal/mol vs. ∼0 kcal/mol for pyrrolidine) drives regioselective ring-opening at the β-carbon . Computational studies (DFT/B3LYP) show a 12.3 kcal/mol activation barrier for azide substitution .

Photochemical [2+2] Cycloadditions

The azetidine ring participates in photoinduced reactions:

text5-(Azetidin-1-yl)pyridine-3-carboxylic acid + Ethyl acrylate → fac-[Ir(dFppy)₃], blue LED, 24 hr → Bicyclic β-lactam derivative (72% yield, d.r. >20:1)

-

Stereochemical Control : The reaction proceeds via triplet energy transfer, favoring syn facial selectivity (confirmed by X-ray crystallography) .

-

Applications : Generates sp³-rich architectures for medicinal chemistry .

Cross-Coupling Reactions

The pyridine ring undergoes selective functionalization:

| Position | Reaction | Conditions | Product | Efficiency |

|---|---|---|---|---|

| C-4 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 4-Aryl-5-(azetidin-1-yl)pyridine-3-carboxylate | 84% |

| C-2 | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa, 100°C | 2-Amino-substituted derivatives | 78% |

-

Substrate Limitations : Electron-deficient pyridine ring deactivates C-6 position toward electrophilic substitution (Hammett σ⁺ = +1.05) .

Redox Transformations

-

Stability Note : The compound decomposes above 240°C (DSC data), limiting high-temperature applications .

Supramolecular Interactions

X-ray studies (CCDC 2156321) reveal:

Scientific Research Applications

Medicinal Chemistry Applications

a. Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to this structure can selectively target the α4β2-nAChR subtype, which is implicated in several neurological disorders, including depression and Parkinson's disease. For instance, studies have shown that certain analogs exhibit high potency and selective partial agonism at these receptors, suggesting potential therapeutic uses in treating depression and nicotine dependence .

b. Antidepressant Activity

The compound has demonstrated significant antidepressant-like effects in preclinical models. Specifically, it has been shown to influence behavioral responses in the forced swim test, a common assay for assessing antidepressant efficacy . The mechanism appears to involve modulation of nAChR function, leading to a decrease in receptor activity over prolonged exposure, which may be beneficial for managing symptoms of depression.

Synthetic Applications

a. Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various bioactive compounds. Its azetidine moiety allows for diverse functionalization, making it suitable for creating libraries of compounds with potential pharmacological activities. For example, it has been utilized in the development of peptide mimetics and other heterocyclic compounds that exhibit biological activity .

b. PROTAC Development

The compound is also explored as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation. The rigidity provided by such linkers can enhance the drug-like properties and efficacy of bifunctional degraders, facilitating better ternary complex formation essential for targeted degradation processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing various physiological processes . Additionally, it may interact with other cellular receptors and enzymes, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyridine-3-carboxylic acid scaffold is a versatile framework in drug discovery and materials science. Below is a detailed comparison of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Key Comparative Insights

Azetidine vs. Triazole Substituents

Electron-Withdrawing vs. Electron-Donating Groups

Metal Coordination Complexes

The triazole analog’s Co(II) complex exhibits a distorted octahedral geometry, with the pyridine-3-carboxylate acting as a bridging ligand.

Pharmaceutical Relevance

- Ben-1 Impurity : Detected in benidipine synthesis via ESI-MS (m/z 331 in negative ion mode), underscoring the importance of quality control in dihydropyridine production .

- Prodrug Potential: Azetidine’s conformational rigidity and similarity to proline suggest utility in stabilizing peptide-based prodrugs, though direct studies on this compound are lacking .

Herbicidal Mechanisms

Imazapic and imazapyr, while structurally distinct from the azetidine variant, share the pyridine-3-carboxylate motif critical for inhibiting acetolactate synthase (ALS), a target in weed management .

Biological Activity

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is a compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring attached to a pyridine-3-carboxylic acid moiety. This structural configuration allows it to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in neuromodulation.

The compound acts primarily as a ligand for nAChRs, which are involved in numerous physiological processes, including synaptic transmission and muscle contraction. The azetidine ring enhances the compound's ability to bind to these receptors, potentially modulating their activity.

Key Mechanisms:

- Partial Agonism: At lower concentrations, this compound serves as a partial agonist at nAChRs, leading to mild receptor activation.

- Desensitization: Prolonged exposure can result in receptor desensitization, diminishing their responsiveness over time .

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating potent growth inhibition in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound's interaction with nAChRs suggests possible neuroprotective properties. It may aid in the treatment of neurodegenerative diseases by enhancing cholinergic signaling .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have highlighted the compound's efficacy and safety profile:

- Cytotoxicity Study on Cancer Cell Lines:

- Neuroprotective Study:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Arylazetidines | Azetidine ring | Ligands for nAChRs |

| Azetidin-2-ones | β-lactam structure | Antibacterial and anti-inflammatory |

| 5-Carboxy-8-hydroxyquinoline | Hydroxyquinoline moiety | Antimicrobial and anticancer properties |

This compound is unique due to its dual functionality as both an azetidine derivative and a pyridine-based ligand, which enhances its biological interactions compared to other similar compounds.

Q & A

Q. What synthetic routes are commonly employed for preparing 5-(Azetidin-1-yl)pyridine-3-carboxylic acid, and how can reaction parameters be optimized?

Answer: The synthesis typically involves coupling azetidine with a functionalized pyridine-3-carboxylic acid derivative. Key steps include:

- Nucleophilic substitution : Reacting azetidine with a halogenated pyridine precursor (e.g., 5-chloropyridine-3-carboxylic acid) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Catalytic amination : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity and yield in azetidine coupling .

Optimization factors : - Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent choice : Polar solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid side reactions .

- Molar ratios : Excess azetidine (1.5–2 eq.) ensures complete substitution of halogen/pseudohalogen groups .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities (e.g., unreacted azetidine or halogenated precursors) .

- NMR spectroscopy :

- FT-IR : Stretching vibrations for C=O (1690–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335: Respiratory irritation risk) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (avoid aqueous flushing due to environmental persistence) .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can functionalization of the azetidine ring influence the biological activity of this compound derivatives?

Answer:

Q. What computational strategies are effective for modeling the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to predict interactions with active sites (e.g., kinases or GPCRs). The pyridine-carboxylic acid moiety often chelates metal ions (e.g., Mg²⁺ in ATP-binding pockets) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; azetidine’s ring puckering may influence binding kinetics .

Q. How do contradictory data on the compound’s solubility and stability arise, and how can they be resolved experimentally?

Answer:

- Solubility discrepancies : Variations in pH (carboxylic acid deprotonation at pH >4) or counterion choice (Na⁺ vs. K⁺ salts) affect aqueous solubility.

- Resolution : Conduct pH-solubility profiling using shake-flask methods with UV-Vis quantification .

- Stability issues : Hydrolysis of the azetidine ring under acidic conditions (pH <3) or photooxidation of the pyridine moiety.

- Mitigation : Use amber glassware for light-sensitive studies and buffer solutions at pH 5–7 for long-term storage .

Q. What methodologies are recommended for studying the compound’s role in catalytic systems (e.g., as a ligand in metal-organic frameworks)?

Answer:

- Coordination chemistry : The carboxylic acid and pyridine nitrogen act as bidentate ligands for transition metals (e.g., Cu²⁺ or Co²⁺).

- Photocatalysis : ZnO or TiO₂ nanoparticles functionalized with the compound enhance pollutant degradation efficiency (e.g., tartrazine dye) via radical (•OH) generation .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in mechanistic studies of this compound’s metabolic pathways?

Answer:

- Tracing metabolic fate : ¹³C-labeled carboxylic acid groups track decarboxylation in hepatic microsomal assays .

- NMR-based flux analysis : ¹⁵N in the azetidine ring identifies amine oxidation products (e.g., lactams) during CYP450 metabolism .

Q. Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.